molecular formula C17H20N2 B376205 1-ethyl-2,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole

1-ethyl-2,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzimidazole

Cat. No.: B376205
M. Wt: 252.35 g/mol
InChI Key: QWPMTQMHWWDYRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GNF-PF-5134 is a chemical compound known for its inhibitory activity against certain enzymes. It has been studied for its potential therapeutic applications, particularly in the context of diseases where enzyme inhibition is beneficial .

Preparation Methods

The synthetic routes for GNF-PF-5134 involve several steps, typically starting with the preparation of the core structure followed by functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product yield . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

GNF-PF-5134 undergoes various chemical reactions, including:

Scientific Research Applications

GNF-PF-5134 has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of GNF-PF-5134 involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their normal reactions, thereby modulating the biochemical pathways involved. The molecular targets and pathways affected by GNF-PF-5134 are crucial for understanding its therapeutic potential .

Comparison with Similar Compounds

GNF-PF-5134 can be compared with other enzyme inhibitors such as:

Properties

Molecular Formula

C17H20N2

Molecular Weight

252.35 g/mol

IUPAC Name

1-ethyl-2,3-dimethyl-2-phenylbenzimidazole

InChI

InChI=1S/C17H20N2/c1-4-19-16-13-9-8-12-15(16)18(3)17(19,2)14-10-6-5-7-11-14/h5-13H,4H2,1-3H3

InChI Key

QWPMTQMHWWDYRA-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N(C1(C)C3=CC=CC=C3)C

Canonical SMILES

CCN1C2=CC=CC=C2N(C1(C)C3=CC=CC=C3)C

solubility

21.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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